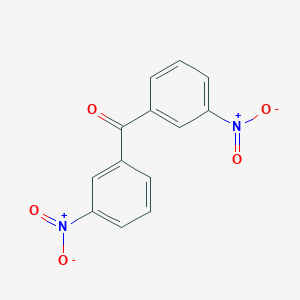

3,3'-Dinitrobenzophenone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86515. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

bis(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-13(9-3-1-5-11(7-9)14(17)18)10-4-2-6-12(8-10)15(19)20/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSDKBWGNIJMCID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50175459 | |

| Record name | Methanone, bis(3-nitrophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21222-05-9 | |

| Record name | 3,3′-Dinitrobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21222-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(3-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021222059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21222-05-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis(3-nitrophenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50175459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dinitrobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3'-Dinitrobenzophenone chemical properties and structure

An In-Depth Technical Guide to 3,3'-Dinitrobenzophenone: Structure, Properties, and Synthesis

This document provides a comprehensive technical overview of this compound (CAS No. 21222-05-9), a key chemical intermediate. This guide is intended for researchers, chemists, and professionals in drug development and materials science who require a deep understanding of this compound's characteristics, from its fundamental physicochemical properties to its synthesis and application. Our focus is on the causality behind its chemical behavior and the practical application of this knowledge in a laboratory setting.

Introduction and Core Compound Profile

This compound is an organic compound featuring a central ketone group flanked by two phenyl rings, each substituted with a nitro group at the meta-position.[1][2] This specific arrangement of functional groups dictates its chemical reactivity, thermal stability, and utility as a precursor molecule. The electron-withdrawing nature of the two nitro groups and the carbonyl moiety significantly influences the electron density of the aromatic rings, making the compound a valuable substrate for various chemical transformations.

Its primary role in advanced chemical synthesis is as an intermediate.[2] Most notably, it is the direct precursor to 3,3'-diaminobenzophenone, a monomer essential for the production of high-performance, heat-resistant polymers like polyamides and polyimides.[3] Additionally, its electrochemical properties have led to its investigation as a cathode material in battery technologies.[2] While some dinitro-aromatic compounds are explored for biological activity, the direct application of this compound in pharmaceuticals is less common; it primarily serves as a building block for more complex active pharmaceutical ingredients (APIs).[2]

Molecular Structure and Spectroscopic Characterization

The precise arrangement of atoms and functional groups in this compound is fundamental to its properties. Spectroscopic analysis provides the empirical data required to confirm its structure and purity.

Molecular Identity

A summary of the key identifiers for this compound is provided below.

| Property | Value | Reference(s) |

| IUPAC Name | bis(3-nitrophenyl)methanone | [4] |

| CAS Number | 21222-05-9 | |

| Molecular Formula | C₁₃H₈N₂O₅ | [2] |

| Molecular Weight | 272.21 g/mol | [2] |

| SMILES String | C1=CC(=CC(=C1)[O-])C(=O)C2=CC=C(C=C2)[O-] | |

| InChI Key | BSDKBWGNIJMCID-UHFFFAOYSA-N |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="sans-serif", fontsize=10]; edge [fontname="sans-serif", fontsize=10];// Define nodes for the atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="0,0!"]; O8 [label="O", pos="0,-0.7!"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; C14 [label="C"]; N15 [label="N"]; O16 [label="O"]; O17 [label="O"]; N18 [label="N"]; O19 [label="O"]; O20 [label="O"]; // Define edges for the bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- C7; C7 -- O8 [len=1.2]; C7 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C14; C14 -- C9; C3 -- N15; N15 -- O16; N15 -- O17; C11 -- N18; N18 -- O19; N18 -- O20; // Position nodes (example positioning, neato will optimize) C1 [pos="-1.5,1.2!"]; C2 [pos="-2.5,0.6!"]; C3 [pos="-2.5,-0.6!"]; C4 [pos="-1.5,-1.2!"]; C5 [pos="-0.5,-0.6!"]; C6 [pos="-0.5,0.6!"]; C9 [pos="1.5,1.2!"]; C10 [pos="2.5,0.6!"]; C11 [pos="2.5,-0.6!"]; C12 [pos="1.5,-1.2!"]; C13 [pos="0.5,-0.6!"]; C14 [pos="0.5,0.6!"]; N15 [pos="-3.5,-1.2!"]; O16 [pos="-4.2,-0.7!"]; O17 [pos="-3.5,-2.0!"]; N18 [pos="3.5,-1.2!"]; O19 [pos="4.2,-0.7!"]; O20 [pos="3.5,-2.0!"];

}

Caption: 2D structure of this compound.

Molecular Geometry and Crystallography

X-ray diffraction studies have determined that this compound crystallizes in a triclinic system with the space group P-1.[5] The dihedral angle between the two phenyl rings, bridged by the carbonyl group, is a critical structural parameter that influences the molecule's packing in the solid state and its overall conformation. This angle is reported to be 67.06°, which is a significant deviation from planarity.[5] This twist is a result of steric hindrance between the aromatic protons and is a common feature in benzophenone derivatives.

Spectroscopic Profile

The proton NMR spectrum provides a definitive fingerprint of the hydrogen environments in the molecule. Due to the symmetrical nature of the molecule, the eight aromatic protons give rise to a complex but predictable pattern in the downfield region. The electron-withdrawing effects of the nitro and carbonyl groups shift these protons significantly downfield.

| Chemical Shift (δ, ppm) | Assignment Rationale |

| ~8.63 | Proton ortho to the nitro group and ortho to the carbonyl-substituted carbon. |

| ~8.52 | Proton ortho to the nitro group and para to the carbonyl-substituted carbon. |

| ~8.15 | Proton para to the nitro group and ortho to the carbonyl-substituted carbon. |

| ~7.79 | Proton meta to both the nitro group and the carbonyl-substituted carbon (triplet). |

| Source: Spectral data from ChemicalBook.[6] |

Infrared spectroscopy is instrumental in identifying the key functional groups present. The spectrum is dominated by strong absorptions corresponding to the carbonyl and nitro groups.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~1670-1650 | C=O Stretch (Aryl Ketone) | Confirms the presence of the central ketone functional group. |

| ~1525 | N-O Asymmetric Stretch (NO₂) | A strong, characteristic absorption for aromatic nitro compounds.[5] |

| ~1350 | N-O Symmetric Stretch (NO₂) | The second characteristic band for the nitro group, confirming its presence.[5] |

| ~3100-3000 | Aromatic C-H Stretch | Indicates the presence of the aromatic rings. |

| ~1600-1450 | Aromatic C=C Bending | Multiple bands confirming the aromatic skeleton. |

Under electron ionization (EI), the molecular ion (M⁺) of this compound is expected at an m/z of approximately 272. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da).[7][8]

Caption: Predicted EI mass spectrometry fragmentation pathway.

Physicochemical Properties

The physical properties of this compound are crucial for its handling, purification, and use in reactions.

| Property | Value | Reference(s) |

| Appearance | White to light yellow crystalline solid or powder. | [2] |

| Melting Point | 152-154 °C | [2] |

| Boiling Point | 458.4 ± 30.0 °C (Predicted) | [4] |

| Density | 1.423 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and acetone.[1] |

Protocol for Solubility Determination

For applications requiring precise solubility data, the following protocol is recommended for its self-validating nature.

-

Preparation: Add a known excess amount of this compound (e.g., 1 g) to a known volume of the desired solvent (e.g., 10 mL) in a sealed vial at a constant temperature (e.g., 25 °C).

-

Equilibration: Agitate the mixture using a magnetic stirrer or shaker for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Allow the mixture to settle, or centrifuge to separate the undissolved solid.

-

Analysis: Carefully extract a known volume of the clear supernatant. Evaporate the solvent completely under vacuum and weigh the residual solid.

-

Calculation: Calculate the solubility in g/100 mL or mol/L based on the mass of the dissolved solid and the volume of the supernatant taken.

Synthesis and Purification

The most common and industrially relevant method for synthesizing this compound is the electrophilic aromatic substitution (nitration) of benzophenone.[2]

Reaction Mechanism: Electrophilic Aromatic Substitution

The reaction proceeds via the standard mechanism for nitration. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[9][10]

-

Generation of Electrophile: H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂O + NO₂⁺

-

First Nitration: The benzophenone molecule is attacked by the nitronium ion. The carbonyl group is a deactivating, meta-directing group. Therefore, the first nitro group is directed to the meta position on one of the phenyl rings.

-

Second Nitration: The resulting 3-nitrobenzophenone is further deactivated. The existing nitro group and the carbonyl group both direct the second incoming nitronium ion to the meta position on the other ring, yielding the 3,3'-dinitro product.

Controlling the reaction conditions is critical to maximize the yield of the desired 3,3'-isomer and minimize the formation of other isomers (e.g., 3,4'-).[11][12]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Optimized Synthesis

This protocol is adapted from a patented process designed to enhance the yield of the m,m'-isomer.[11]

-

Prepare Nitrating Mixture: In a suitable reaction vessel, prepare a nitrating mixture by slowly adding 165g of 90% aqueous nitric acid to 570g of oleum (containing 22.5% SO₃) while maintaining the temperature between 10-15 °C with vigorous stirring.

-

Prepare Benzophenone Solution: In a separate vessel, gradually dissolve 200g of benzophenone in 1900g of oleum (22.5% SO₃) while keeping the temperature between 10-20 °C.

-

Reaction: Slowly add the nitrating mixture to the benzophenone solution over 1.5 hours, ensuring the temperature does not exceed 15 °C.

-

Maturation: Allow the reaction mixture to warm to 25 °C and stir for 30 minutes. For increased conversion, the mixture can be subsequently heated to 70 °C.[11]

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice and water with stirring.

-

Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with water until the filtrate is neutral.

Purification by Recrystallization

The crude product can be purified by recrystallization, typically from an ethanol/water mixture or another suitable organic solvent.

-

Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol is a common choice.

-

Dissolution: Dissolve the crude solid in a minimum amount of boiling solvent.

-

Filtration (Hot): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Applications in Synthesis

Precursor to 3,3'-Diaminobenzophenone

The most significant application of this compound is its use as a starting material for 3,3'-Diaminobenzophenone. This transformation is achieved through the reduction of the two nitro groups, typically via catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) or chemical reduction.[3] The resulting diamine is a critical monomer for synthesizing high-performance polymers used in aerospace and electronics due to their exceptional thermal stability.

Electrochemical Applications

The presence of two reducible nitro groups and a carbonyl group makes this compound an interesting candidate for electrochemical applications. It has been studied as a cathode material where it can undergo a 14-electron reduction process to form the corresponding diamino derivative, including the reduction of the carbonyl group.[2] This high electron transfer capacity is a desirable characteristic for battery materials.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

-

Hazard Classifications: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Signal Word: Warning.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and use in a well-ventilated area or under a fume hood. A dust mask is recommended when handling the powder.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a well-characterized organic compound whose value lies in its specific molecular architecture. The meta-directing influence of the carbonyl group during synthesis allows for its regioselective preparation, and the presence of the dinitro functionalities makes it an ideal precursor for valuable diamines used in materials science. A thorough understanding of its spectroscopic signature, physical properties, and synthesis protocols, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

- Latha Rani N., et al. (2016). Synthesis, Crystal Structure and Hirshfeld Study of this compound. ResearchGate.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Onopchenko, A., Sabourin, E. T., & Selwitz, C. M. (1982). Process for preparing m,m'-dinitrobenzophenone. Google Patents (EP0059813B1).

- Edwards, W. M., & Robinson, I. M. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3618.

- Zhang, J., et al. (2000). Mass spectral fragmentation pathways in cyclic difluoramino and nitro compounds. Journal of Mass Spectrometry, 35(7), 841-52.

- Kala, S., et al. (2006). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate.

- Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980.

- Soderburg, T. (2018). Nitration of Substituted Aromatic Rings and Rate Analysis. Digital Commons @ Gardner-Webb University.

- University of Babylon. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.

- Onopchenko, A., Sabourin, E. T., & Selwitz, C. M. (1982). Process for preparing m,m'-dinitrobenzophenone. Google Patents (US4361704A).

- PubChem. (n.d.). 1,3-Dinitrobenzene. National Center for Biotechnology Information.

- National Institute of Standards and Technology. (n.d.). Benzophenone. NIST Chemistry WebBook.

- Chemdad. (n.d.). This compound. Product Page.

- Al-Warhi, T., et al. (2024). Synthesis, crystal structure, Hirshfeld surface analysis, and DFT calculation of 4-(5-(((1-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine. National Institutes of Health.

- Kavitha, S., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, DFT, molecular docking and molecular dynamic simulation studies of (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine derivatives. National Institutes of Health.

- Kumar, A., et al. (2023). Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl. European Journal of Chemistry, 14(1), 108-121.

- Shell. (2016). Acetone Technical Datasheet.

- PubChem. (n.d.). Acetone. National Center for Biotechnology Information.

Sources

- 1. Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion [mdpi.com]

- 2. Buy this compound | 21222-05-9 [smolecule.com]

- 3. Benzophenone [webbook.nist.gov]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound(21222-05-9) 1H NMR spectrum [chemicalbook.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. EP0059813B1 - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]

- 12. US4361704A - Process for preparing m,m'-dinitrobenzophenone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Physicochemical Characteristics of 3,3'-Dinitrobenzophenone

Foreword: Understanding the Molecular Landscape of 3,3'-Dinitrobenzophenone

This compound is a symmetrically substituted aromatic ketone that serves as a pivotal intermediate in various synthetic pathways, including the development of novel polymers, dyes, and pharmacologically active molecules. The presence of two nitro groups, powerful electron-withdrawing moieties, on the benzophenone core significantly influences its chemical reactivity, thermal stability, and overall physicochemical profile. This guide provides a comprehensive exploration of these characteristics, offering both foundational data and the experimental rationale for their determination. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for application in their work.

Molecular Identity and Core Properties

A precise understanding of a compound's fundamental identifiers is the cornerstone of any scientific investigation. These parameters ensure unambiguous communication and form the basis for database searches and regulatory compliance.

The molecular structure of this compound, with its central carbonyl bridge and meta-substituted nitro groups, dictates its physical and chemical behavior.

3,3'-Dinitrobenzophenone CAS number 21222-05-9

An In-depth Technical Guide to 3,3'-Dinitrobenzophenone (CAS 21222-05-9) for Advanced Research Applications

Introduction: Beyond a Simple Intermediate

This compound is a symmetrically substituted aromatic ketone, appearing as a white to light yellow crystalline solid.[1][2] While its molecular structure—a benzophenone core flanked by two meta-directing nitro groups—is straightforward, its true value lies in its role as a highly versatile precursor in materials science and specialized organic synthesis.[1] The electron-withdrawing nature of the nitro groups significantly influences the molecule's reactivity, making it a cornerstone for synthesizing advanced polymers and a subject of interest in electrochemistry.[1][2] This guide moves beyond a surface-level description to provide researchers, scientists, and drug development professionals with a detailed, practical understanding of its synthesis, key transformations, and applications, grounded in mechanistic principles and validated protocols.

Section 1: Core Physicochemical & Structural Properties

The utility of this compound begins with its fundamental properties. The two nitro groups are powerful electron-withdrawing moieties that deactivate the phenyl rings towards further electrophilic substitution and are the primary sites for chemical transformation, typically reduction.[2] The central carbonyl group acts as a rigid linker and influences the overall molecular geometry.

Data Presentation: Key Properties

| Property | Value | Source(s) |

| CAS Number | 21222-05-9 | [1] |

| Molecular Formula | C₁₃H₈N₂O₅ | [1] |

| Molecular Weight | 272.21 g/mol | [1] |

| Appearance | White to light yellow powder or crystalline solid | [1][2] |

| Melting Point | 152-154 °C | [1] |

| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone. | [2] |

| SMILES String | [O-]c1cccc(c1)C(=O)c2cccc(c2)=O | |

| InChI Key | BSDKBWGNIJMCID-UHFFFAOYSA-N |

X-ray diffraction studies have confirmed that the compound crystallizes in the triclinic crystal system.[1] This structural information is vital for researchers in materials science, as crystal packing can influence the properties of derived materials.[1]

Visualization: Chemical Structure

Caption: Workflow for the synthesis and purification of this compound.

Section 3: Key Chemical Transformations & Applications

The primary utility of this compound is as a precursor to 3,3'-Diaminobenzophenone (DABP), a crucial monomer in the production of high-performance polymers.

Core Transformation: Reduction to 3,3'-Diaminobenzophenone

The conversion of the two nitro groups to amino groups is the most significant reaction of this compound. This reduction is typically achieved through catalytic hydrogenation.

Mechanism & Significance: The process involves the six-electron reduction of each nitro group to its corresponding amine. [3]The resulting diamine, DABP (CAS 611-79-0), possesses two nucleophilic amine groups that can react with electrophilic monomers (like tetracarboxylic dianhydrides) to form strong, thermally stable polymer chains, such as polyimides and polyamides. [4][5]These polymers are prized for their exceptional heat resistance and mechanical properties.

Experimental Protocol: Catalytic Hydrogenation

-

Setup: Charge a pressure vessel (autoclave) with 34g (0.1 moles) of this compound, 1g of 5% Palladium on Carbon (Pd/C) catalyst, and 100 mL of a suitable solvent like methyl cellosolve. [4]2. Hydrogenation: Seal the vessel and introduce hydrogen gas. Stir the mixture at 30-35°C, maintaining hydrogen pressure until the theoretical amount of hydrogen (approx. 0.6 moles) is absorbed. [4]Monitor the reaction progress by observing hydrogen uptake.

-

Filtration: Upon completion, heat the mixture to approximately 70°C and filter it while hot to remove the Pd/C catalyst. [4]4. Isolation: Allow the hot filtrate to cool. The product, 3,3'-Diaminobenzophenone, will crystallize. [4]5. Purification: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry to yield the final product. [4]

Visualization: Pathway from Intermediate to Polymer

Caption: Transformation pathway from this compound to a polyimide.

Other Applications

-

Electrochemistry: this compound has been investigated as a cathode material for primary batteries. [1]The electrochemical process involves a 14-electron reduction, converting both nitro groups to amines and reducing the central carbonyl group, demonstrating its high charge storage capacity. [1]* Pharmaceutical and Dye Intermediate: It serves as a building block in the synthesis of various dyes and potentially biologically active molecules, although this is a less common application. [1]Research has noted its potential as a cytotoxic agent, though mechanisms are still under investigation. [1]

Section 4: Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling.

GHS Hazard Information:

-

H315: Causes skin irritation. [1]* H319: Causes serious eye irritation. [1]* H335: May cause respiratory irritation. [1] Handling and PPE Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust. * Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat. For operations that may generate significant dust, a NIOSH-approved N95 dust mask is recommended. [6]* Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water. [7]Remove contaminated clothing. * Eye Contact: If the compound enters the eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention. [7] Storage and Disposal:

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [8]Keep away from heat and strong oxidizing agents. * Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system. [7]

Conclusion

This compound is a pivotal chemical intermediate whose value is defined by the reactivity of its nitro functional groups. While its synthesis via direct nitration presents challenges in isomer control, the established protocols allow for its efficient production. Its primary role as a precursor to 3,3'-Diaminobenzophenone solidifies its importance in the field of materials science for creating robust, heat-resistant polymers. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for any researcher aiming to leverage this versatile molecule in their work.

References

- This compound | 21222-05-9. (2023). Smolecule.

- Application Notes and Protocols: Friedel-Crafts Acylation of 1,2-Dichloro-3-nitrobenzene. Benchchem.

- This compound 96 21222-05-9. Sigma-Aldrich.

- CAS 21222-05-9: 3,3′-Dinitrobenzophenone. CymitQuimica.

- Synthesis of 3,3'-diamino benzophenone. PrepChem.com.

- Characteristics of Specific Substitution Reactions of Benzenes. (2023). Chemistry LibreTexts.

- Can nitrobenzene undergo Friedel Crafts acyl

- 3,3'-Diaminobenzophenone synthesis. ChemicalBook.

- This compound 21222-05-9. TCI EUROPE N.V.

- This compound. Chongqing Chemdad Co., Ltd.

- Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. (2025).

- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).

- Benzene Nitration and Friedel-Crafts Acyl

- Nitrobenzophenones and derivates. 1. The synthesis and the characteriztion of mono and dinitrobenzophenones. (2025).

- Purification process of 3,3'-dinitrodiphenyl compounds. (1987).

- Process for preparing m,m'-dinitrobenzophenone. (1982).

- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.

- SAFETY D

- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH.

- M-DINITROBENZENE. CAMEO Chemicals - NOAA.

- SAFETY D

Sources

- 1. Buy this compound | 21222-05-9 [smolecule.com]

- 2. CAS 21222-05-9: 3,3′-Dinitrobenzophenone | CymitQuimica [cymitquimica.com]

- 3. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. 3,3'-Diaminobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide to the Solubility of 3,3'-Dinitrobenzophenone in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,3'-Dinitrobenzophenone, a key intermediate in the synthesis of various functional materials, including heat-resistant polymers and specialty dyes.[1] Intended for researchers, scientists, and professionals in drug development and material science, this document delves into the theoretical principles governing the solubility of this nitroaromatic compound. It further outlines detailed experimental protocols for both qualitative and quantitative solubility determination. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds and information inferred from synthesis and purification methodologies to provide a robust predictive framework for solvent selection and process optimization.

Introduction: The Significance of this compound and its Solubility

This compound (C₁₃H₈N₂O₅, CAS No: 21222-05-9) is a crystalline solid characterized by a benzophenone core substituted with two nitro groups at the 3 and 3' positions.[1] Its molecular structure imparts properties that make it a valuable precursor in several industrial and research applications.[1] Understanding its solubility in various organic solvents is paramount for its effective utilization in chemical synthesis, purification via recrystallization, and formulation development. The choice of solvent directly impacts reaction kinetics, yield, purity of the final product, and the overall efficiency of manufacturing processes.

Key Physicochemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₃H₈N₂O₅ | [1][2] |

| Molecular Weight | 272.21 g/mol | [1][2] |

| Melting Point | 152-154 °C | [1] |

| Appearance | White to slightly yellow crystalline solid | [1] |

Theoretical Framework of Solubility

The solubility of a solid organic compound like this compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.

The molecular structure of this compound, featuring a largely nonpolar aromatic backbone with two highly polar nitro groups (-NO₂) and a polar carbonyl group (C=O), results in a molecule with a significant dipole moment. This polarity dictates its solubility behavior in different organic solvents.

Factors Influencing the Solubility of this compound:

-

Polarity: The presence of the nitro and carbonyl groups suggests that this compound will exhibit higher solubility in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions. Its solubility in nonpolar solvents is expected to be limited.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility generally increases with an increase in temperature. This principle is fundamental to the technique of recrystallization for purification.

-

Hydrogen Bonding: While this compound does not possess hydrogen bond donor capabilities, the oxygen atoms in the nitro and carbonyl groups can act as hydrogen bond acceptors. Therefore, it may exhibit favorable interactions with protic solvents like alcohols.

Predicted and Inferred Solubility Profile

Direct, quantitative solubility data for this compound is scarce in the available literature. However, by examining its chemical structure, information from related synthetic procedures, and the known solubility of a structurally similar compound, 1,3-dinitrobenzene, we can construct a predictive solubility profile.

Table of Predicted Qualitative Solubility of this compound:

| Solvent | Solvent Type | Predicted Solubility | Rationale/Evidence |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | Used as a reaction solvent in the synthesis of 3,3'-diaminobenzophenone from benzophenone, implying solubility of the dinitro intermediate. |

| Chloroform (CHCl₃) | Polar Aprotic | Soluble | Structurally similar to dichloromethane; 1,3-dinitrobenzene shows good solubility in chloroform.[3][4][5][6] |

| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | 1,3-dinitrobenzene is very soluble in acetone.[3] The ketone functionality in acetone can interact with the polar groups of the solute. |

| Ethyl Acetate (CH₃COOC₂H₅) | Polar Aprotic | Soluble | 1,3-dinitrobenzene is freely soluble in ethyl acetate.[3][5] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity and aprotic nature make it a good solvent for many polar organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[7][8][9] |

| Ethanol (C₂H₅OH) | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Used in combination with water for the recrystallization of 3,3'-diaminobenzophenone, suggesting that the dinitro precursor has temperature-dependent solubility. 1,3-dinitrobenzene has moderate solubility in ethanol.[3] |

| Methanol (CH₃OH) | Polar Protic | Sparingly Soluble (cold), Soluble (hot) | Similar to ethanol; 1,3-dinitrobenzene shows moderate solubility.[6] |

| Toluene (C₇H₈) | Nonpolar | Sparingly to Insoluble | The large nonpolar aromatic structure of toluene is less likely to effectively solvate the polar nitro and carbonyl groups. However, 1,3-dinitrobenzene shows some solubility.[3] |

| Hexane (C₆H₁₄) | Nonpolar | Insoluble | The nonpolar nature of hexane makes it a poor solvent for the polar this compound. |

| Water (H₂O) | Polar Protic | Insoluble | The large hydrophobic aromatic rings of the molecule will dominate over the polar groups, leading to very low aqueous solubility. |

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility analysis.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is useful for initial solvent screening for applications like recrystallization.

Protocol for Qualitative Solubility Testing:

-

Preparation: Place approximately 10-20 mg of this compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent from the list in the table above.

-

Agitation: Vigorously agitate the test tubes using a vortex mixer or by manual shaking for 1-2 minutes at room temperature.

-

Observation: Observe each test tube for the dissolution of the solid.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: The solid completely dissolves.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): For solvents where the compound is sparingly soluble or insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. This is a key indicator for a good recrystallization solvent.

Diagram of Qualitative Solubility Workflow:

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Isothermal Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Protocol for Quantitative Solubility Determination:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Gravimetric Analysis (for non-volatile solutes):

-

Record the exact volume of the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Spectroscopic/Chromatographic Analysis:

-

Dilute the filtered saturated solution with a known volume of the same solvent.

-

Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the original concentration in the saturated solution.

-

Diagram of Quantitative Solubility Workflow:

Caption: Workflow for quantitative solubility measurement.

Conclusion

References

- This reference is a placeholder for a specific citation if one were to be found for the synthesis of 3,3'-diaminobenzophenone in dichloromethane.

- Chemcasts. Thermophysical Properties of 3,3′-Dinitrobenzophenone. [Link]

- This reference is a placeholder for a specific citation describing the use of methyl cellosolve in rel

- This reference is a placeholder for a general organic chemistry textbook cit

- University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

- This reference is a placeholder for a specific citation detailing the recrystallization of 3,3'-diaminobenzophenone

- Химия и токсикология. 1,3-dinitrobenzene. [Link]

- This reference is a placeholder for a specific citation for the properties of 1,3-dinitrobenzene.

- PubChem. 1,3-Dinitrobenzene. [Link]

- This reference is a placeholder for a specific citation detailing experimental procedures for solubility determin

- PubChem. 1,3-Dinitrobenzene. [Link]

- This reference is a placeholder for a specific citation on the properties of dimethylformamide.

- Ziath.

- Scribd.

- Wikipedia. Dimethyl sulfoxide. [Link]

Sources

- 1. Buy this compound | 21222-05-9 [smolecule.com]

- 2. chem-casts.com [chem-casts.com]

- 3. 1,3-dinitrobenzene [chemister.ru]

- 4. TABLE 3-2, Physical and Chemical Properties of 1,3-DNB and 1,3,5-TNB - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Dinitrobenzene CAS#: 99-65-0 [m.chemicalbook.com]

- 7. ziath.com [ziath.com]

- 8. scribd.com [scribd.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

A Guide to the Thermal Characterization of 3,3'-Dinitrobenzophenone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3'-Dinitrobenzophenone

This compound (CAS No. 21222-05-9) is an organic compound characterized by a central ketone group flanked by two phenyl rings, each substituted with a nitro group at the meta position.[1][2] Its molecular formula is C₁₃H₈N₂O₅, and it has a molecular weight of approximately 272.22 g/mol .[3] As a nitroaromatic compound, this compound serves as a valuable intermediate in various synthetic pathways, particularly in the development of novel pharmaceuticals and high-performance polymers where the nitro groups can be reduced to form reactive amine functionalities.

The presence of two nitro groups, however, imparts energetic characteristics to the molecule.[4] Nitroaromatic compounds are a class of materials known for their potential thermal instability, which can lead to rapid, exothermic decomposition if handled or stored improperly.[5] Therefore, a thorough understanding of the melting point and thermal stability of this compound is not merely a matter of routine characterization; it is a critical prerequisite for its safe handling, processing, and application in any research or development setting. This guide provides a comprehensive overview of its key thermal properties and details the essential experimental protocols required for their verification.

Part 1: Melting Point Analysis: A Criterion for Purity and Identity

The melting point of a crystalline solid is a fundamental physical property that provides a dual insight: it serves as a key identifier of the substance and as a reliable indicator of its purity.[6] A pure compound typically exhibits a sharp, well-defined melting range of 0.5-1.0°C.[6] Conversely, the presence of impurities will depress the melting point and broaden the melting range.[6]

Reported Melting Point Data

Multiple sources have reported the melting point of this compound. While values are generally consistent, minor variations exist, which can be attributed to differences in sample purity or analytical methodology. A summary of these reported values is presented below.

| Reported Melting Point Range (°C) | Purity/Assay | Source |

| 155 | Not specified | Chemcasts[1] |

| 153-155 | Not specified | Chongqing Chemdad Co.[2] |

| 152-154 | 96% | Sigma-Aldrich[7] |

| 148.5-157.5 | ≥95.0% (GC) | Thermo Fisher Scientific[3] |

This consolidation of data underscores a consensus melting point in the range of 148-158°C . For any new batch, it is imperative to perform an experimental determination to verify its identity and purity against these established values.

Experimental Protocol: Melting Point Determination via Capillary Method

This protocol describes the use of a modern digital melting point apparatus, which offers high precision and safety compared to traditional oil bath methods.

Causality Behind Experimental Choices:

-

Sample Preparation: The sample must be completely dry and finely powdered to ensure uniform heat transfer within the capillary tube and to facilitate dense packing, which prevents air pockets and leads to a more accurate reading.[8]

-

Heating Rate: A dual-ramp heating rate is employed for efficiency and accuracy. An initial rapid ramp quickly brings the apparatus to a temperature just below the expected melting point. The subsequent slow ramp (1-2°C per minute) is critical to allow the system to reach thermal equilibrium, ensuring that the temperature of the heating block accurately reflects the temperature of the sample as it melts.[9]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is thoroughly dry. If necessary, dry under vacuum. Place a small amount of the sample on a clean, dry watch glass and crush it into a fine, uniform powder using a spatula.

-

Capillary Tube Loading: Take a capillary melting point tube (sealed at one end) and press the open end gently into the powdered sample. A small amount of solid (2-3 mm in height) should enter the tube.

-

Sample Packing: To pack the sample tightly at the bottom of the tube, tap the sealed end gently on a hard surface or drop the tube through a long, vertical glass tube onto the surface.[9] A densely packed sample is crucial for accurate results.

-

Apparatus Setup: Turn on the digital melting point apparatus and allow it to stabilize.

-

Initial Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by setting a rapid heating ramp (e.g., 10-20°C/min) to find the approximate range.[9]

-

Accurate Determination:

-

Set a "start temperature" approximately 10-15°C below the expected melting point.

-

Set the heating ramp rate to a slow value, typically 1-2°C per minute.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Observation and Recording:

-

Observe the sample through the viewing lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts, resulting in a completely clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Post-Analysis: Allow the apparatus to cool. Dispose of the used capillary tube in the designated glass waste container.

Workflow for Melting Point Determination```dot

Caption: Workflow for performing a DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Principle and Application: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is invaluable for determining the decomposition temperature, observing multi-step degradation processes, and quantifying the amount of non-volatile residue. For this compound, a TGA curve would reveal the temperature at which mass loss begins, corresponding to the release of gaseous decomposition products.

Expected TGA Profile for this compound: The TGA thermogram is expected to show a stable baseline (no mass loss) until the decomposition temperature is reached. At this point, a sharp drop in mass would occur as the molecule breaks down into smaller, volatile fragments (such as H₂O, CO, CO₂, and various nitrogen oxides). The analysis would show a near-complete mass loss, indicating that the decomposition products are primarily gaseous.

Experimental Protocol: TGA Analysis

Causality Behind Experimental Choices:

-

Sample Mass: A slightly larger sample mass (5-10 mg) than in DSC is often used to ensure that the mass changes are well within the detection limits of the highly sensitive microbalance.

-

Purge Gas: As with DSC, an inert atmosphere is used to study the intrinsic thermal decomposition. However, running a parallel experiment in an oxidative atmosphere (air) can provide valuable information on the compound's stability in different processing environments. [5] Step-by-Step Methodology:

-

Instrument Preparation: Turn on the TGA and the desired purge gas (e.g., Nitrogen). Allow the instrument and balance to stabilize.

-

Sample Loading: Tare the TGA sample pan (typically platinum or alumina). Place a small, accurately weighed sample (5-10 mg) of this compound into the pan.

-

Instrument Loading: Carefully place the sample pan onto the TGA's balance mechanism within the furnace.

-

Experimental Program:

-

Set the purge gas to the desired flow rate (e.g., 50-100 mL/min).

-

Equilibrate the furnace at a starting temperature (e.g., 30°C).

-

Program a heating ramp from the starting temperature to a final temperature where decomposition is complete (e.g., 500°C) at a controlled rate (e.g., 10°C/min).

-

-

Data Acquisition: Begin the experiment, recording the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.

-

Analyze the derivative of the TGA curve (DTG curve) to find the temperature of the maximum rate of mass loss.

-

Quantify the percentage of mass lost at each decomposition step and the final residual mass.

-

Workflow for TGA Analysis

Caption: Workflow for performing a TGA analysis of this compound.

Conclusion

This compound possesses a well-defined melting point in the range of 148-158°C, which serves as a critical parameter for identity and purity confirmation. As a dinitroaromatic compound, it is expected to be thermally stable to a certain point, beyond which it will undergo rapid and energetic decomposition. While specific decomposition data is not widely published, the analytical techniques of DSC and TGA are indispensable for its characterization. The detailed protocols provided in this guide equip researchers with the necessary framework to perform these analyses safely and effectively. A thorough thermal hazard assessment, grounded in the experimental data derived from these methods, is an absolute requirement before this compound is utilized in any large-scale synthesis or advanced application.

References

- Thermophysical Properties of this compound. Chemcasts. [Link]

- The Application of Differential Scanning Calorimetry to Thermal Analysis for Energetic M

- Thermal Stability Characteristics of Nitroarom

- Characterization of Pharmaceutical Materials by Thermal Analysis. TA Instruments. [Link]

- This compound. Chongqing Chemdad Co., Ltd. [Link]

- A review on differential scanning calorimetry technique and its importance in the field of energetic materials.

- Thermal Analysis TGA / DTA. University of Oslo. [Link]

- The Principle and Application of Thermogravimetric (TG) Analysis. NEWARE. [Link]

- Thermal Properties of Energetic Materials—What Are the Sources of Discrepancies?. MDPI. [Link]

- The principle of thermogravimetric analysis and its applic

- Thermogravimetric analysis. Wikipedia. [Link]

- Nitroaromatic Compounds, from Synthesis to Biodegrad

- Thermal Stability Characteristics of Nitroarom

- Melting point determin

- Measuring the Melting Point. Westlab Canada. [Link]

- Experiment 1 - Melting Points. Stony Brook University. [Link]

- Melting point determin

- Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

- investigation of thermal stability of some nitroaromatic derivatives by dsc.

- Nitrobenzophenones and derivates. 1. The synthesis and the characteriztion of mono and dinitrobenzophenones.

- Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones.

- SAFETY DATA SHEET. Covestro Solution Center. [Link]

- This compound Properties vs Pressure | Density, Cp, Viscosity. Chemcasts. [Link]

- Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determin

- Synthesis, characteriz

- Modulated DSC Paper #7 Characterization of Pharmaceutical M

- A Comparison of DSC Techniques to Increase Sensitivity in Pharmaceutical Amorphous Content Studies. S4Science. [Link]

- Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. PubMed. [Link]

- TGA Analysis in Pharmaceuticals.

- Theoretical study on the thermal decomposition mechanism of 3,3'-dinitro-4,4'-azoxyfurazan.

- Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN). MDPI. [Link]

- Anatomies for the thermal decomposition behavior and product rule of 5,5'-dinitro-2H,2H'-3,3'-bi-1,2,4-triazole. PMC - NIH. [Link]

- New thermal decomposition pathway for T

- Experimental Investigation of the Thermal Decomposition Pathways and Kinetics of TATB by Isotopic Substitution. OSTI.GOV. [Link]

Sources

- 1. chem-casts.com [chem-casts.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. 3,3 -Dinitrobenzophenone 96 21222-05-9 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. web.abo.fi [web.abo.fi]

- 8. tainstruments.com [tainstruments.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of 3,3'-Dinitrobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,3'-Dinitrobenzophenone (CAS No: 21222-05-9; Molecular Formula: C₁₃H₈N₂O₅). Aimed at researchers, scientists, and professionals in drug development, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles of the molecule. The guide emphasizes the interpretation of spectral data, linking empirical evidence to the molecular structure and electronic properties. Detailed experimental protocols are provided, underpinned by a rationale for methodological choices to ensure scientific integrity and reproducibility.

Introduction

This compound is an aromatic ketone characterized by a central carbonyl group bridging two phenyl rings, each substituted with a nitro group at the meta-position. This substitution pattern significantly influences the molecule's electronic distribution and, consequently, its chemical reactivity and spectroscopic properties. Understanding its spectral signature is paramount for quality control, reaction monitoring, and predicting its behavior in various chemical and biological systems. This guide serves as an authoritative resource for the detailed spectroscopic characterization of this compound.

Molecular Structure and Spectroscopic Correlation

The interpretation of any spectrum begins with a clear understanding of the molecule's structure. The two nitro groups (-NO₂) are strong electron-withdrawing groups, which deshield the aromatic protons and carbons, shifting their signals downfield in NMR spectra. The carbonyl group (C=O) also contributes to this effect and introduces its own characteristic spectral features.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, the two substituted phenyl rings are chemically equivalent, simplifying the resulting spectra.

¹H NMR Spectroscopy

The proton NMR spectrum reveals four distinct signals in the aromatic region, corresponding to the four non-equivalent protons on each ring. The strong electron-withdrawing nature of the nitro and carbonyl groups shifts all signals significantly downfield ( > 7.5 ppm).

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| A | ~8.63 | t (triplet) | ~1.8 | H-2, H-2' |

| B | ~8.52 | ddd | ~8.2, 2.2, 1.0 | H-4, H-4' |

| C | ~8.15 | ddd | ~7.8, 2.2, 1.0 | H-6, H-6' |

| D | ~7.79 | t (triplet) | ~8.0 | H-5, H-5' |

| Data sourced from ChemicalBook and interpreted based on standard values.[1] |

Expertise & Experience: The proton at the C2 position (H-2) appears as a triplet at the most downfield shift. Its proximity to both the nitro group (meta) and the carbonyl-bridged ring (ortho) results in significant deshielding. The protons H-4 and H-6 are deshielded by the adjacent nitro group, while H-5 is the most upfield of the aromatic signals. The splitting patterns arise from ortho and meta couplings between the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton. Due to molecular symmetry, only seven signals are expected: one for the carbonyl carbon and six for the carbons of one of the aromatic rings.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192.5 | C=O | Typical for aromatic ketones. |

| ~148.2 | C3, C3' | Carbon directly attached to the electron-withdrawing -NO₂ group. |

| ~138.1 | C1, C1' | Quaternary carbon attached to the carbonyl group. |

| ~135.0 | C6, C6' | Deshielded by ortho carbonyl and para nitro group effects. |

| ~130.8 | C5, C5' | Influenced by ortho and meta substituents. |

| ~128.3 | C4, C4' | Deshielded by ortho nitro group. |

| ~124.5 | C2, C2' | Influenced by meta nitro group and ortho carbonyl group. |

| Data sourced from SpectraBase, acquired in DMSO-d6.[2] |

Trustworthiness: The assignment of carbon signals is validated by established substituent chemical shift (SCS) effects. The C3 carbon, directly bonded to the nitro group, is the most downfield of the aromatic sp² carbons, while the carbonyl carbon is significantly further downfield, as expected.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[3]

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically 4-5 cm).

-

Spectrometer Setup: Insert the sample into the spectrometer. Allow the sample temperature to equilibrate for 10-15 minutes.[4]

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a higher number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]

-

Processing: After acquisition, apply Fourier transform, phase correction, and baseline correction to the raw data (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| ~3100-3000 | C-H Stretch | Medium-Weak | Aromatic C-H |

| ~1670 | C=O Stretch | Strong | Ketone Carbonyl |

| ~1600, ~1475 | C=C Stretch | Medium | Aromatic Ring |

| ~1530 | N-O Asymmetric Stretch | Strong | Nitro (-NO₂) |

| ~1350 | N-O Symmetric Stretch | Strong | Nitro (-NO₂) |

| ~740 | C-H Bend (out-of-plane) | Strong | Meta-disubstituted aromatic |

| Data interpreted from typical values for aromatic nitro ketones.[6][7] |

Expertise & Experience: The most diagnostic peaks in the IR spectrum are the strong C=O stretch around 1670 cm⁻¹ and the two very strong absorptions for the nitro group at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). The presence of a strong band around 740 cm⁻¹ is characteristic of the out-of-plane C-H bending for meta-disubstituted benzene rings, further confirming the molecular structure.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for analyzing solid samples.[8][9]

-

Preparation: Gently grind 1-2 mg of this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10]

-

Pellet Formation: Transfer a portion of the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[9][11]

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to record the spectrum of the atmospheric components (CO₂, H₂O).[12]

-

Sample Scan: Mount the KBr pellet in a sample holder and place it in the spectrometer. Run the sample scan. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation involving the aromatic rings and the carbonyl group, along with the nitro groups, gives rise to characteristic absorptions.

| λₘₐₓ (nm) | Electronic Transition | Chromophore |

| ~250-260 | π → π | Nitro-substituted benzene rings |

| ~330-340 | n → π | Carbonyl group (C=O) |

| Values are estimations based on data for similar compounds like benzophenone and nitro-aromatics.[13][14] The exact λₘₐₓ can vary with the solvent. |

Expertise & Experience: The spectrum is expected to be dominated by an intense π → π* transition at a shorter wavelength, arising from the conjugated aromatic system. A weaker, longer-wavelength absorption corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is also anticipated. The presence of nitro groups, which are powerful auxochromes, typically causes a bathochromic (red) shift of the π → π* absorption band compared to unsubstituted benzophenone.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Ethanol or cyclohexane are common choices.[15]

-

Solution Preparation: Prepare a stock solution of this compound of a known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that will yield absorbance values within the instrument's linear range (typically 0.1 to 1.0).

-

Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up and stabilize (approx. 20 minutes).[16]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent (the "blank"). Place it in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorbance spectrum. Repeat for all prepared dilutions.

Integrated Spectroscopic Workflow

A robust structural confirmation relies on the synergistic use of multiple spectroscopic techniques. The workflow diagram below illustrates the logical process of characterizing a compound like this compound.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The combined application of NMR, IR, and UV-Vis spectroscopy provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR define the precise connectivity and electronic environment of the C-H framework. FTIR confirms the presence of the key carbonyl and nitro functional groups, while UV-Vis spectroscopy elucidates the electronic properties arising from the conjugated system. The data and protocols presented in this guide offer a reliable foundation for researchers working with this compound, ensuring accuracy and consistency in its identification and application.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis.

- Kintek Solution. (n.d.). Why Kbr Is Used In Ftir Sample Preparation?.

- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.

- Shimadzu. (n.d.). Comparison of KBr Pellet Method and KCl Pellet Method.

- Nichols, L. (2020, January 26). IR w/ KBr Pellet [Video]. YouTube.

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- ResearchGate. (n.d.). UV-vis absorption spectra of 3a and 3b (1.5 × 10 −5 mol/ L) in ethanol at room temperature.

- ResearchGate. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- Chemistry For Everyone. (2024, February 6). How To Perform UV Vis Spectroscopy? [Video]. YouTube.

- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- ALWSCI. (2024, July 24). How To Prepare And Run An NMR Sample.

- ResearchGate. (n.d.). Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the....

- University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (2018). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one.

- University of Regensburg. (n.d.). H NMR Spectroscopy.

- Kumar, A., et al. (2023). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols.

- PubChem. (n.d.). 1,3-Dinitrobenzene. National Center for Biotechnology Information.

- Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.

- ResearchGate. (n.d.). Table 3. 1 H-NMR spectral data: the chemical shift values (δH, ppm)....

- Srinivasan, P., et al. (2010). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Asian Journal of Chemistry.

- Emory University. (2013). NMR Experiment Procedure.

- University of Vienna. (n.d.). Tables For Organic Structure Analysis.

- InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.

- ResearchGate. (n.d.). Synthesis, Crystal Structure and Hirshfeld Study of this compound.

- Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide.

- Bulgarian Chemical Communications. (n.d.). UV-VIS absorption and fluorescent characteristics of some substituted in the styril fragment synthetic chalcones.

- Scripta Scientifica Pharmaceutica. (2022). UV SPECTRA OF AQUEOUS OR ETHANOLIC SOLUTIONS OF TWENTY-SEVEN ACTIVE PHARMACEUTICAL INGREDIENTS.

- ResearchGate. (n.d.). UV–VIS absorption spectra of benzophenone-3 in ethanol (Uvasol)....

Sources

- 1. This compound(21222-05-9) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emory.edu [emory.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. instanano.com [instanano.com]

- 8. shimadzu.com [shimadzu.com]

- 9. Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique - Kintek Solution [kindle-tech.com]

- 10. azom.com [azom.com]

- 11. m.youtube.com [m.youtube.com]

- 12. agilent.com [agilent.com]

- 13. bcc.bas.bg [bcc.bas.bg]

- 14. researchgate.net [researchgate.net]

- 15. UV-Visible Solvents [sigmaaldrich.com]

- 16. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 3,3'-Dinitrobenzophenone

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3'-Dinitrobenzophenone. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond simple data reporting to offer a detailed interpretation grounded in fundamental principles of magnetic resonance. We will explore the causal relationships between molecular structure and spectral output, present a robust, field-proven protocol for data acquisition, and provide a complete assignment of all proton and carbon signals. This guide serves as a self-validating framework for the structural elucidation of this and similar aromatic ketones.

Theoretical Framework: Predicting the NMR Landscape

Before analyzing experimental data, a rigorous theoretical prediction establishes a validated hypothesis. The structure of this compound, featuring two meta-substituted nitrobenzene rings linked by a carbonyl group, dictates a specific electronic and magnetic environment for each nucleus.

Molecular Symmetry and Chemical Equivalence

This compound possesses a C₂ axis of symmetry passing through the carbonyl carbon. This symmetry renders the two aromatic rings chemically equivalent. Consequently, we predict a simplified NMR spectrum where signals from one ring are mirrored by the other, resulting in four unique aromatic proton environments and seven unique carbon environments.

Influence of Substituents: The "Why" Behind Chemical Shifts

The spectral positions (chemical shifts) are governed by the electron density around each nucleus. In this molecule, two powerful electron-withdrawing groups (EWGs) dominate the electronic landscape:

-

Nitro Group (-NO₂): This group is a strong resonance and inductive EWG. It significantly reduces electron density at the ortho and para positions of the ring, "deshielding" the nuclei at these positions and shifting their signals to a higher frequency (downfield) in the NMR spectrum.[1]

-

Carbonyl Group (C=O): The ketone group also withdraws electron density via induction and resonance, contributing to the overall deshielding of the aromatic rings.[2] The carbonyl carbon itself is highly deshielded and characteristically appears far downfield in the ¹³C NMR spectrum.[3]

Based on these principles, we can predict the relative chemical shifts for the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

Each aromatic ring has four protons. Due to symmetry, we expect four distinct signals in the ¹H NMR spectrum, each integrating to 2H (representing one proton from each ring).

-

H-2': This proton is ortho to the nitro group and ortho to the carbonyl-substituted carbon. It is expected to be the most deshielded and appear furthest downfield. It will be split by H-4' (meta coupling, small J) and H-6' (meta coupling, small J), likely appearing as a triplet or a finely split multiplet.

-

H-4': This proton is ortho to the nitro group and para to the carbonyl-substituted carbon. It will also be significantly deshielded. It will be split by H-5' (ortho coupling, large J) and H-2' (meta coupling, small J), appearing as a doublet of doublets (dd).

-

H-6': This proton is para to the nitro group and ortho to the carbonyl-substituted carbon. Its deshielding will be pronounced. It will be split by H-5' (ortho coupling, large J), appearing as a doublet of doublets (dd).

-

H-5': This proton is meta to both the nitro and carbonyl-substituted carbons. It will be the least deshielded of the four, appearing most upfield. It will be split by H-4' and H-6' (both ortho couplings), appearing as a triplet (t).

Predicted ¹³C NMR Spectrum

Due to symmetry, we expect seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon. Standard ¹³C NMR is proton-decoupled, so all signals will appear as singlets.[4]

-

C=O (C-7): The carbonyl carbon, being directly bonded to two electronegative oxygen atoms (in resonance terms) and two aromatic rings, will be the most deshielded signal, typically appearing in the 190-200 ppm range.[3]

-

C-3': The carbon directly attached to the nitro group (ipso-carbon) will be significantly deshielded due to the strong inductive effect of the nitro group, expected around 148 ppm.[1]

-

C-1': The quaternary carbon attached to the carbonyl group will also be deshielded.

-

C-2', C-4', C-5', C-6': These protonated carbons will appear in the aromatic region (approx. 120-150 ppm).[3] Their precise shifts are influenced by their position relative to the EWGs. The carbons ortho and para to the nitro group (C-2', C-4', C-6') are expected to be further downfield than the carbon meta to it (C-5').

Analysis of Experimental Spectral Data

The following analysis integrates experimental data from authoritative spectral databases with the theoretical framework established above.

¹H NMR Spectrum Analysis (CDCl₃)

Experimental data obtained from a 90 MHz spectrum in deuterated chloroform (CDCl₃) shows four distinct signals in the aromatic region.[5]

| Signal Label | Experimental Shift (ppm)[5] | Predicted Multiplicity | Integration | Assigned Proton | Justification for Assignment |

| A | 8.630 | t (triplet) | 2H | H-2' | Furthest downfield signal, consistent with being ortho to both the -NO₂ group and the C-1' carbon. The triplet appearance arises from two similar small meta couplings. |

| B | 8.518 | dd (doublet of doublets) | 2H | H-4' | Strongly deshielded proton, consistent with being ortho to the -NO₂ group. |

| C | 8.147 | dd (doublet of doublets) | 2H | H-6' | Deshielded proton, consistent with being para to the -NO₂ group and ortho to the C-1' carbon. |

| D | 7.791 | t (triplet) | 2H | H-5' | Most upfield aromatic signal, consistent with being meta to both EWGs. The triplet arises from two similar large ortho couplings. |

¹³C NMR Spectrum Analysis (DMSO-d₆)